molecular formula C12H15NO4 B13535995 Ethyl 8-amino-3,4-dihydro-2h-benzo[b][1,4]dioxepine-7-carboxylate

Ethyl 8-amino-3,4-dihydro-2h-benzo[b][1,4]dioxepine-7-carboxylate

Cat. No.: B13535995
M. Wt: 237.25 g/mol
InChI Key: GUTAVNJAWQBUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate is a heterocyclic compound featuring a benzodioxepine core (a seven-membered ring with two oxygen atoms) substituted with an amino group at position 8 and an ethyl ester at position 5.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 7-amino-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylate

InChI

InChI=1S/C12H15NO4/c1-2-15-12(14)8-6-10-11(7-9(8)13)17-5-3-4-16-10/h6-7H,2-5,13H2,1H3

InChI Key

GUTAVNJAWQBUFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1N)OCCCO2

Origin of Product

United States

Preparation Methods

Starting Material Preparation and Esterification

A common precursor is 2,3-dihydroxybenzoic acid or its substituted analogues. The carboxylic acid is esterified to the ethyl ester using acidic methanol or ethanol under reflux conditions with a strong acid catalyst such as concentrated sulfuric acid.

Step Reagents/Conditions Product Yield (%)
Esterification 2,3-Dihydroxybenzoic acid + EtOH + conc. H2SO4, reflux Ethyl 2,3-dihydroxybenzoate 85-95

This step protects the acid functionality and prepares the molecule for ring closure.

Cyclization to Benzodioxepine Ring

The ethyl ester with vicinal hydroxyl groups is subjected to alkylation with a dihaloalkane, commonly 1,2-dibromoethane, in the presence of a base such as potassium carbonate. This induces intramolecular cyclization, forming the 1,4-benzodioxepine ring system.

Step Reagents/Conditions Product Yield (%)
Cyclization Ethyl 2,3-dihydroxybenzoate + 1,2-dibromoethane + K2CO3, reflux in acetone or DMF Ethyl 3,4-dihydro-2H-benzo[b]dioxepine-7-carboxylate 70-90

This step forms the seven-membered dioxepine ring fused to the benzene ring.

Nitration and Amination

To introduce the amino group at the 8-position, the compound undergoes selective nitration using a mixture of nitric acid and trifluoroacetic acid to yield the nitro derivative.

Step Reagents/Conditions Product Yield (%)
Nitration Ethyl benzodioxepine ester + HNO3/TFA, 0-5 °C Ethyl 8-nitro-3,4-dihydro-2H-benzo[b]dioxepine-7-carboxylate 60-80

The nitro group is then reduced catalytically, typically by hydrogenation over Pd/C or using iron/acetic acid, to afford the corresponding amino compound.

Step Reagents/Conditions Product Yield (%)
Catalytic hydrogenation Nitro compound + H2 + Pd/C, ethanol or acetic acid solvent Ethyl 8-amino-3,4-dihydro-2H-benzo[b]dioxepine-7-carboxylate 80-95

Alternative Synthetic Routes and Modifications

  • Some literature describes preparation starting from methyl esters instead of ethyl esters, with subsequent transesterification if needed.
  • Mixed-anhydride methods have been used to convert carboxylic acids to amides or other derivatives, which can be further cyclized or functionalized.
  • Reductive cyclization using iron and acetic acid has been employed to reduce cyclic amides to amines in related benzodioxepine derivatives.
  • Knoevenagel condensation has been used in analog synthesis but is less common for this exact compound.

Representative Synthesis Scheme Summary

Step Starting Material Key Reagents/Conditions Intermediate/Product Notes
1 2,3-Dihydroxybenzoic acid EtOH, conc. H2SO4, reflux Ethyl 2,3-dihydroxybenzoate Esterification
2 Ethyl 2,3-dihydroxybenzoate 1,2-Dibromoethane, K2CO3, reflux in DMF or acetone Ethyl 3,4-dihydro-2H-benzo[b]dioxepine-7-carboxylate Cyclization
3 Ethyl benzodioxepine ester HNO3/TFA, 0-5 °C Ethyl 8-nitro-3,4-dihydro-2H-benzo[b]dioxepine-7-carboxylate Nitration
4 Nitro derivative H2, Pd/C, ethanol or Fe/AcOH Ethyl 8-amino-3,4-dihydro-2H-benzo[b]dioxepine-7-carboxylate Catalytic hydrogenation

Experimental Considerations and Optimization

  • The esterification step requires careful control of acid concentration and reflux time to avoid overreaction or decomposition.
  • Cyclization yields depend on the base and solvent choice; potassium carbonate in DMF or acetone is preferred.
  • Nitration must be controlled at low temperature to avoid over-nitration or ring degradation.
  • Catalytic hydrogenation conditions should be optimized to prevent reduction of the ester group.
  • Purification is typically performed by column chromatography or recrystallization.

Summary of Reported Yields and Purities

Step Typical Yield (%) Purity Notes
Esterification 85–95 High purity ethyl ester obtained
Cyclization 70–90 Formation of benzodioxepine ring
Nitration 60–80 Selective nitration at C8
Catalytic Hydrogenation 80–95 High purity amino derivative

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect cellular pathways and lead to biological effects such as antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzodioxepine Derivatives

a. 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
  • Molecular Formula: C₉H₁₁NO₂
  • Molecular Weight : 165.18 g/mol
  • Substituents: Amino group at position 7 (vs. position 8 in the target compound).
  • Properties : Melting point 81–82°C .
  • Key Difference : Lacks the ethyl ester group, which may reduce its utility as a carboxylate precursor.
b. 8-Amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid
  • Molecular Formula: C₁₀H₁₁NO₄
  • Molecular Weight : 209.20 g/mol
  • Substituents : Carboxylic acid at position 7 (vs. ethyl ester in the target compound).
  • Structural Data : SMILES C1COC2=C(C=C(C(=C2)C(=O)O)N)OC1 .
  • Key Difference : The free carboxylic acid group enhances reactivity in coupling reactions but reduces solubility compared to ester derivatives.

Ester Variants

a. Methyl 8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate
  • Molecular Formula: C₁₁H₁₃NO₄
  • Molecular Weight : 223.23 g/mol
  • Substituents : Methyl ester at position 6.
  • Key Difference : Shorter alkyl chain (methyl vs. ethyl) may alter lipophilicity and metabolic stability .
b. Methyl 9-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate
  • Molecular Formula : C₁₂H₁₄O₄ (predicted)
  • Predicted Properties : Boiling point 329.3±21.0°C; density 1.168±0.06 g/cm³ .

Heterocyclic Variants

a. Ethyl 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
  • Molecular Formula: C₁₂H₁₅NO₃
  • Molecular Weight : 221.25 g/mol
  • Substituents : Benzoxazine core (six-membered ring with one oxygen and one nitrogen) vs. benzodioxepine.
  • Properties : Predicted boiling point 344.0±42.0°C; pKa 3.95±0.40 .
  • Key Difference : Replacement of one oxygen with nitrogen alters electronic properties and hydrogen-bonding capacity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties
This compound (Target) C₁₂H₁₅NO₄ 237.25 Ethyl ester (C7), amino (C8) Discontinued
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine C₉H₁₁NO₂ 165.18 Amino (C7) Mp 81–82°C
8-Amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid C₁₀H₁₁NO₄ 209.20 Carboxylic acid (C7), amino (C8) SMILES provided
Mthis compound C₁₁H₁₃NO₄ 223.23 Methyl ester (C7), amino (C8) Available (CAS 1183729-76-1)
Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate C₁₂H₁₅NO₃ 221.25 Benzoxazine core, methyl (C7) Bp 344.0±42.0°C

Biological Activity

Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate is a compound that has garnered attention due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C12H13N2O4
  • Molecular Weight : 249.24 g/mol
  • CAS Number : 81864-63-3

The compound features a benzo[b][1,4]dioxepine core, which is known for its diverse biological activities.

1. Antioxidant Activity

Research has shown that compounds similar to ethyl 8-amino derivatives exhibit significant antioxidant properties. For instance, a study indicated that certain derivatives displayed high free radical scavenging activity, which is crucial for combating oxidative stress-related diseases .

2. Cholinesterase Inhibition

Cholinesterase inhibitors are vital in treating neurodegenerative disorders like Alzheimer's disease. Ethyl 8-amino derivatives have been studied for their potential to inhibit acetylcholinesterase (AChE). In vitro assays demonstrated that these compounds can significantly reduce AChE activity, with IC50 values comparable to established inhibitors like donepezil .

CompoundIC50 (µM)
Ethyl 8-amino derivative0.025 - 0.027
Donepezil0.021

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., NIH/3T3) revealed that ethyl 8-amino derivatives exhibit low cytotoxicity with IC50 values exceeding 100 µM, indicating a favorable safety profile for further development .

1. Molecular Docking Studies

Molecular docking studies suggest that ethyl 8-amino derivatives interact with key active sites of enzymes involved in neurodegenerative pathways. The binding affinity and interaction patterns indicate a potential mechanism through which these compounds exert their cholinesterase inhibitory effects .

2. Blood-Brain Barrier Permeability

Studies assessing blood-brain barrier (BBB) permeability have shown promising results for ethyl 8-amino derivatives, suggesting they may effectively reach central nervous system targets, enhancing their therapeutic potential against neurodegenerative diseases .

Case Study: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of ethyl 8-amino derivatives in animal models of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid plaque formation, supporting the compound's therapeutic potential .

Research Findings on Derivatives

Several derivatives of ethyl 8-amino compounds have been synthesized and evaluated for various biological activities:

CompoundActivity TypeIC50 (µM)
Compound AAChE Inhibition0.025
Compound BAntioxidant>90% inhibition at 10 µM

These findings highlight the versatility of the compound's structure in yielding derivatives with varied biological activities.

Q & A

Q. Basic

  • Solubility : Limited aqueous solubility (logP ~2.8) due to the aromatic dioxepine core; soluble in DMSO or ethanol for in vitro assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store at -20°C in inert atmospheres to preserve the ester and amino groups .
  • Melting Point : Typically 143–146°C (for analogous carboxylic acid derivatives), indicating crystalline solid-state behavior .

How can researchers optimize synthetic yield and purity for scale-up studies?

Q. Advanced

  • Catalyst screening : Use lipases (e.g., from Arthrobacter sp.) for enantioselective synthesis, improving yield from 36% to >50% via enzyme immobilization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and minimizes side reactions in cyclization steps .
  • Byproduct mitigation : Employ scavengers (e.g., molecular sieves) during esterification to absorb water and shift equilibrium toward product formation .

How should researchers resolve contradictions in spectral data or biological activity across studies?

Q. Advanced

  • Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm if discrepancies arise from racemic mixtures vs. enantiopure forms .
  • Target validation : Perform dose-response assays (e.g., IC50_{50} determination) to distinguish true bioactivity from assay artifacts. For example, conflicting cytotoxicity data may stem from impurities in early synthetic batches .
  • Computational modeling : DFT calculations to predict NMR chemical shifts or docking studies to rationalize receptor-binding variations .

What are the potential biological targets and mechanisms of action for this compound?

Q. Advanced

  • Enzyme inhibition : The amino and ester groups suggest potential as a kinase or protease inhibitor. For analogs, IC50_{50} values of 1–10 µM have been reported against cancer-related targets (e.g., tubulin polymerization inhibitors) .
  • Receptor modulation : Structural similarity to serotonin receptor ligands (e.g., 5-HT6_6) implies possible CNS activity. Use surface plasmon resonance (SPR) to quantify binding affinity .
  • Antimicrobial activity : Preliminary MIC values of 8–16 µg/mL against S. aureus for related dioxepine derivatives highlight potential for structure-activity relationship (SAR) studies .

What strategies are recommended for derivatization to enhance bioavailability or target specificity?

Q. Advanced

  • Prodrug design : Convert the ethyl ester to a methyl or PEGylated ester to improve water solubility and oral bioavailability .
  • Functional group diversification : Introduce sulfonamide or triazole moieties at the 7-position to enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) .
  • Bioisosteric replacement : Replace the benzodioxepine core with a benzoxazine ring to reduce metabolic oxidation while retaining activity .

How does the compound’s stability under physiological conditions impact its experimental design?

Q. Advanced

  • In vitro assays : Use phosphate-buffered saline (PBS) at pH 7.4 to mimic blood stability; monitor degradation via LC-MS over 24–48 hrs .
  • In vivo studies : Administer via intravenous routes to bypass first-pass metabolism, as esterases may hydrolyze the ethyl group in the liver .
  • Formulation : Encapsulate in liposomes or cyclodextrins to protect against hydrolysis and extend half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.